7-Chlorobenzo[d]isoxazol-3(2H)-one
Description
7-Chlorobenzo[d]isoxazol-3(2H)-one is a heterocyclic compound featuring a benzisoxazole core substituted with a chlorine atom at the 7-position. This scaffold is integral to medicinal chemistry due to its versatility in drug design, particularly as a building block for bioactive molecules. For instance, derivatives of benzo[d]isoxazol-3(2H)-one have been utilized in the synthesis of Aldo-keto reductase 1C3 (AKR1C3) inhibitors, which are promising candidates for prostate cancer treatment .
Properties
IUPAC Name |
7-chloro-1,2-benzoxazol-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClNO2/c8-5-3-1-2-4-6(5)11-9-7(4)10/h1-3H,(H,9,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSJBNRGIWUPYOT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)ONC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.56 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chlorobenzo[d]isoxazol-3(2H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 2-chlorobenzoic acid with hydroxylamine to form the corresponding benzisoxazole. The reaction conditions often include the use of a dehydrating agent and a catalyst to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The process would be optimized for cost-effectiveness and environmental sustainability, often involving recycling of solvents and reagents.
Chemical Reactions Analysis
Types of Reactions
7-Chlorobenzo[d]isoxazol-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could produce a variety of functionalized benzisoxazoles.
Scientific Research Applications
7-Chlorobenzo[d]isoxazol-3(2H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for neurological and psychiatric disorders.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 7-Chlorobenzo[d]isoxazol-3(2H)-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological outcomes. The exact pathways involved would depend on the specific application and context of use.
Comparison with Similar Compounds
Substituent Effects and Physicochemical Properties
Key Observations :
- Electron Effects : The 7-chloro substituent introduces strong electron-withdrawing effects, which may enhance reactivity in nucleophilic aromatic substitution compared to electron-donating groups (e.g., -OCH₃, -CH₃).
- Solubility : Methoxy and hydroxy analogs exhibit higher polarity, improving aqueous solubility, whereas chloro and methyl derivatives are more lipophilic.
- Biological Activity : 2-Allyl-substituted benzisoxazolones (e.g., 3b, 3d) demonstrated significant anticancer activity against HT-29 colon cancer cells and antioxidant properties, suggesting that substitution at the 2-position with functional groups (allyl) enhances bioactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
